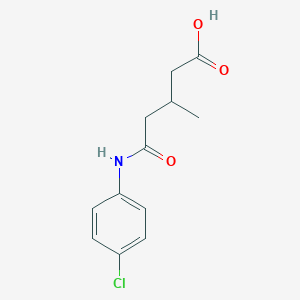
N-ethyl-N-phenyl-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-phenyl-2-thiophenesulfonamide (EPITS) is a synthetic compound that has been widely used in scientific research due to its unique properties. EPITS is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes. EPITS has been used in a variety of applications, including drug discovery, biochemical research, and medical diagnostics. In
Mecanismo De Acción
N-ethyl-N-phenyl-2-thiophenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme. The active site of carbonic anhydrase contains a zinc ion that is coordinated by three histidine residues. N-ethyl-N-phenyl-2-thiophenesulfonamide binds to the zinc ion and blocks the catalytic activity of the enzyme. This inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate and an increase in the production of carbon dioxide.
Biochemical and Physiological Effects
N-ethyl-N-phenyl-2-thiophenesulfonamide has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase by N-ethyl-N-phenyl-2-thiophenesulfonamide leads to a decrease in the production of bicarbonate, which can lead to acidosis. N-ethyl-N-phenyl-2-thiophenesulfonamide has also been shown to inhibit the transport of ions, such as chloride and bicarbonate, across cell membranes. This inhibition of ion transport can lead to changes in cell volume and pH.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-N-phenyl-2-thiophenesulfonamide has several advantages for use in lab experiments. N-ethyl-N-phenyl-2-thiophenesulfonamide is a potent inhibitor of carbonic anhydrase, which allows for the study of the role of carbonic anhydrase in various physiological processes. N-ethyl-N-phenyl-2-thiophenesulfonamide is also stable and can be stored for long periods of time. However, N-ethyl-N-phenyl-2-thiophenesulfonamide has some limitations for use in lab experiments. N-ethyl-N-phenyl-2-thiophenesulfonamide is toxic and can cause skin irritation and respiratory problems. N-ethyl-N-phenyl-2-thiophenesulfonamide also has a short half-life in vivo, which limits its use in animal studies.
Direcciones Futuras
There are several future directions for research on N-ethyl-N-phenyl-2-thiophenesulfonamide. One area of research is the development of N-ethyl-N-phenyl-2-thiophenesulfonamide analogs that have improved pharmacokinetic properties. Another area of research is the study of the role of carbonic anhydrase in various diseases, such as cancer and osteoporosis. N-ethyl-N-phenyl-2-thiophenesulfonamide has also been used as a diagnostic tool for the detection of carbonic anhydrase in biological samples. Future research could focus on the development of N-ethyl-N-phenyl-2-thiophenesulfonamide-based diagnostic tools for the detection of other enzymes and biomolecules.
Métodos De Síntesis
N-ethyl-N-phenyl-2-thiophenesulfonamide can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of ethylamine with chlorosulfonic acid to produce N-ethylsulfonamide. The second step involves the reaction of N-ethylsulfonamide with phenyl magnesium bromide to produce N-ethyl-N-phenylsulfonamide. The final step involves the reaction of N-ethyl-N-phenylsulfonamide with sulfur to produce N-ethyl-N-phenyl-2-thiophenesulfonamide.
Aplicaciones Científicas De Investigación
N-ethyl-N-phenyl-2-thiophenesulfonamide has been used in a variety of scientific research applications due to its ability to inhibit carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrase is found in many tissues, including the brain, kidneys, and lungs. N-ethyl-N-phenyl-2-thiophenesulfonamide has been used to study the role of carbonic anhydrase in various physiological processes, including acid-base balance, respiration, and ion transport.
Propiedades
Fórmula molecular |
C12H13NO2S2 |
|---|---|
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
N-ethyl-N-phenylthiophene-2-sulfonamide |
InChI |
InChI=1S/C12H13NO2S2/c1-2-13(11-7-4-3-5-8-11)17(14,15)12-9-6-10-16-12/h3-10H,2H2,1H3 |
Clave InChI |
NOTAUCRMUTYVCF-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CS2 |
SMILES canónico |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B276951.png)




![{2-[(3-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276961.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276962.png)
![{2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B276964.png)

![{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276971.png)
